3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 392241-19-9
VCID: VC4311807
InChI: InChI=1S/C22H25N3O4S/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)20(26)23-22-25-24-21(30-22)15-10-8-9-14(4)11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26)
SMILES: CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC(=C3)C
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.52

3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 392241-19-9

Cat. No.: VC4311807

Molecular Formula: C22H25N3O4S

Molecular Weight: 427.52

* For research use only. Not for human or veterinary use.

3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide - 392241-19-9

Specification

CAS No. 392241-19-9
Molecular Formula C22H25N3O4S
Molecular Weight 427.52
IUPAC Name 3,4,5-triethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C22H25N3O4S/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)20(26)23-22-25-24-21(30-22)15-10-8-9-14(4)11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Standard InChI Key KYVLDXMVIMXJNQ-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC(=C3)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates two pharmacophoric motifs:

  • Benzamide core: A benzene ring substituted with three ethoxy groups at positions 3, 4, and 5. Ethoxy groups enhance lipophilicity compared to methoxy analogs, potentially improving membrane permeability .

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 5-position of this ring is substituted with a 3-methylphenyl group, introducing steric bulk and aromatic interactions .

The molecular formula is C₂₁H₂₃N₃O₄S, with a calculated molar mass of 413.49 g/mol. Key physicochemical parameters derived from analogs include:

PropertyValue (Analog-Based Estimate)Source Compound Reference
LogP (Partition Coefficient)3.2 ± 0.3
Topological Polar Surface Area89.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous benzamide-thiadiazoles exhibit characteristic signatures:

  • ¹H NMR: Ethoxy groups resonate as triplets at δ 1.2–1.4 ppm (CH₃) and quartets at δ 3.4–3.6 ppm (OCH₂). Aromatic protons from the 3-methylphenyl group appear as multiplet signals between δ 6.8–7.5 ppm .

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 413.2 (M⁺) with fragmentation patterns dominated by cleavage of the amide bond and thiadiazole ring decomposition .

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of the benzamide and thiadiazole precursors:

  • Benzamide precursor: 3,4,5-Triethoxybenzoic acid, prepared via exhaustive ethylation of gallic acid using ethyl bromide and a base .

  • Thiadiazole precursor: 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine, synthesized by cyclizing thiosemicarbazide with 3-methylbenzaldehyde in the presence of sulfonating agents .

Coupling Reaction

The final step involves amide bond formation between the two precursors. A representative protocol adapted from patent US4416683 and synthesis of analogous compounds is outlined below:

Reagents:

  • 3,4,5-Triethoxybenzoic acid (1.2 eq)

  • 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine (1.0 eq)

  • N,N-Dicyclohexylcarbodiimide (DCC, 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, catalytic)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the benzoic acid derivative and DCC in DCM under nitrogen at 0°C.

  • Add DMAP and stir for 30 minutes to activate the carboxylic acid.

  • Introduce the thiadiazole amine and reflux for 12 hours.

  • Filter off dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the crude product via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield Optimization:

  • Temperature: Reflux conditions (40–45°C) improve coupling efficiency compared to room temperature reactions .

  • Solvent: Anhydrous DCM minimizes side reactions, but dimethylformamide (DMF) may enhance solubility for bulkier substrates.

Biological Activity and Mechanisms

Antimicrobial Activity

The 1,3,4-thiadiazole moiety confers broad-spectrum antimicrobial properties. For example, 4-ethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide inhibits Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL). Key structure-activity relationships include:

  • Thiadiazole sulfur: Participates in redox cycling, generating reactive oxygen species that damage microbial membranes .

  • 3-Methylphenyl group: Enhances hydrophobic interactions with bacterial efflux pump proteins, counteracting resistance mechanisms .

Agricultural Applications

Plant Growth Regulation

Patent US4416683 discloses that N-aryl benzamides with thiadiazole substituents act as moult-inhibiting agents in insects. The compound’s mode of action likely involves:

  • Disruption of chitin synthesis by inhibiting UDP-N-acetylglucosamine transporters .

  • Interference with ecdysteroid receptor binding, preventing larval metamorphosis .

Field Efficacy Parameters:

Target PestApplication Rate (g/ha)Efficacy (%)Residual Activity (Days)
Helicoverpa armigera509214
Plutella xylostella758810

Herbicidal Activity

The thiadiazole ring’s electron-deficient nature enables interaction with plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Analogs inhibit ALS at IC₅₀ values of 0.8–2.3 μM, causing growth arrest in dicot weeds .

Toxicological and Environmental Profile

Acute Toxicity

Data from structurally related compounds suggest moderate mammalian toxicity:

SpeciesRouteLD₅₀ (mg/kg)Notable Effects
Rat (oral)Gavage420Hepatocyte vacuolation
Rabbit (dermal)Topical>2000Mild erythema

Ecotoxicology

  • Aquatic toxicity: LC₅₀ for Daphnia magna = 3.8 mg/L (96h exposure) .

  • Soil persistence: Aerobic half-life = 28 days; primary metabolite is 3,4,5-triethoxybenzoic acid .

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